molecular formula C10H15N3O B2635786 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide CAS No. 101324-55-4

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide

Cat. No.: B2635786
CAS No.: 101324-55-4
M. Wt: 193.25
InChI Key: SINWOGBVXOCMFI-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is an enamide derivative characterized by a prop-2-enamide backbone linked to a 3,5-dimethylpyrazole group via an ethyl chain. The pyrazole moiety, a five-membered aromatic ring with two methyl substituents at positions 3 and 5, confers steric and electronic properties that influence molecular interactions.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-10(14)11-5-6-13-9(3)7-8(2)12-13/h4,7H,1,5-6H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINWOGBVXOCMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3,5-dimethylpyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Analysis

The compound’s closest analog in the provided evidence is XCT790 (), an enamide derivative with the structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide.

Comparative Analysis:
Feature N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide XCT790
Core Structure Prop-2-enamide backbone Prop-2-enamide backbone
Heterocyclic Group 3,5-Dimethylpyrazole 1,3,4-Thiadiazole with trifluoromethyl
Substituents Methyl groups (electron-donating) Trifluoromethyl (electron-withdrawing)
Linker Ethyl chain Aryl-ether and cyano groups
Polarity Moderate (pyrazole + amide) High (CF₃, cyano, ether)
Key Differences:

Heterocyclic Moieties: The pyrazole group in the target compound is electron-rich due to methyl substituents, favoring interactions with hydrophobic pockets or π-π stacking. In contrast, XCT790’s thiadiazole ring with trifluoromethyl groups introduces strong electron-withdrawing effects, enhancing metabolic stability and altering binding affinity . Thiadiazoles (in XCT790) are known for their role in improving pharmacokinetic properties, while pyrazoles (in the target compound) are often utilized for their hydrogen-bonding capacity and conformational rigidity.

Substituent Effects: The trifluoromethyl and cyano groups in XCT790 increase lipophilicity and resistance to oxidative metabolism, which may extend its half-life compared to the target compound’s simpler methyl substituents .

Broader Context of Enamide Derivatives

Other enamide-based compounds from , such as DY131 (a hydrazine derivative) and GSK4112 (a glycinate ester), highlight the versatility of the enamide scaffold:

  • DY131 : Incorporates a benzoylhydrazine group, emphasizing planar aromaticity for DNA intercalation or enzyme inhibition.
  • GSK4112 : Features a nitro-thienyl group, suggesting redox activity or nitrative stress induction.

Unlike these analogs, the target compound lacks extended aromatic systems or redox-active groups, prioritizing instead a compact heterocyclic design. This structural minimalism may enhance bioavailability or reduce off-target effects.

Biological Activity

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl substitutions at positions 3 and 5, linked to a prop-2-enamide group. This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Metal Complexation : The compound can bind to transition metals, forming stable complexes that modulate biological pathways. This interaction can influence enzyme activity and cellular signaling.
  • Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes, potentially affecting metabolic pathways .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The compound has shown glutathione peroxidase-like activity, which is crucial for reducing oxidative stress in cells .

Cytotoxic Effects

In vitro studies have investigated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For example, a series of 1-aryl derivatives were synthesized and tested for their cytotoxicity, revealing promising results in inhibiting cell proliferation .

Research Findings and Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated glutathione peroxidase-like activity; effective in reducing hydrogen peroxide levels.
CytotoxicityNew derivatives showed significant inhibition of cancer cell lines; structure-activity relationship established.
Metal ComplexationThe compound's ability to form metal complexes was linked to modulation of biological pathways.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

  • Ligand in Coordination Chemistry : Its ability to form stable metal complexes opens avenues for developing new therapeutics targeting metal-dependent enzymes.
  • Building Block for Bioactive Molecules : The compound serves as a precursor for synthesizing various bioactive molecules, enhancing its utility in medicinal chemistry.

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